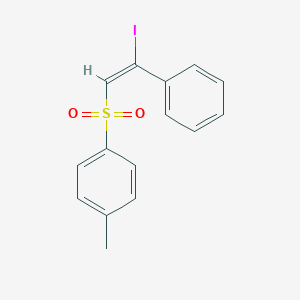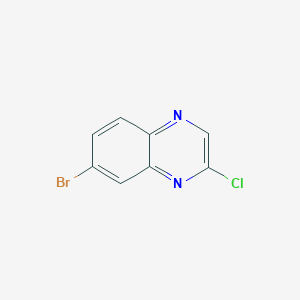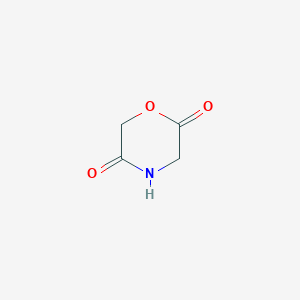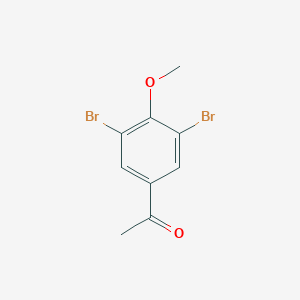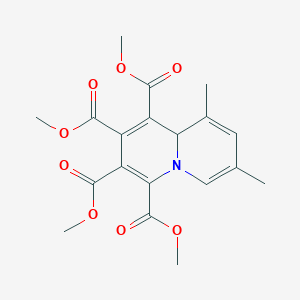
Tetramethyl 7,9-dimethyl-9aH-quinolizine-1,2,3,4-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 7,9-dimethyl-9aH-quinolizine-1,2,3,4-tetracarboxylate (TDQ) is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that belongs to the quinolizine family. TDQ has been studied extensively for its unique properties and potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Mechanistic Studies in Organic Chemistry
- Thermal Rearrangement Mechanism : The thermal rearrangement of Tetramethyl 7,9-dimethyl-9aH-quinolizine-1,2,3,4-tetracarboxylate to its 4H-isomer has been studied to understand the intramolecular shift process. This provides insights into activation energy, entropy, and isotope effects in organic compounds (Acheson & Jones, 1970).
Chemical Synthesis and Reactions
- Formation of Azepines and Quinolizines : Research shows the synthesis of azepines and quinolizines from reactions involving Tetramethyl 7,9-dimethyl-9aH-quinolizine-1,2,3,4-tetracarboxylate, contributing to the field of heterocyclic chemistry (Acheson & Nisbet, 1971).
Spectroscopy and Electron Distribution Analysis
- NMR Spectroscopy Studies : Detailed analysis of 1H and 13C NMR spectra of Tetramethyl 7,9-dimethyl-9aH-quinolizine-1,2,3,4-tetracarboxylate and its derivatives provides valuable data on electron distribution and stereochemistry in these compounds (Kamieńska‐Trela et al., 1993).
Photolysis and Photoisomerism
- Photolysis Studies : Investigations into the photolysis of Tetramethyl 7,9-dimethyl-9aH-quinolizine-1,2,3,4-tetracarboxylate have led to the formation of pyrroloazepines and other compounds, enriching the understanding of photochemical reactions (Acheson & Stubbs, 1969).
Eigenschaften
CAS-Nummer |
983-36-8 |
|---|---|
Produktname |
Tetramethyl 7,9-dimethyl-9aH-quinolizine-1,2,3,4-tetracarboxylate |
Molekularformel |
C19H21NO8 |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
tetramethyl 7,9-dimethyl-9aH-quinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C19H21NO8/c1-9-7-10(2)14-12(17(22)26-4)11(16(21)25-3)13(18(23)27-5)15(19(24)28-6)20(14)8-9/h7-8,14H,1-6H3 |
InChI-Schlüssel |
NIAYDOWGZDIMJA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN2C1C(=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C |
Kanonische SMILES |
CC1=CC(=CN2C1C(=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C |
Andere CAS-Nummern |
983-36-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



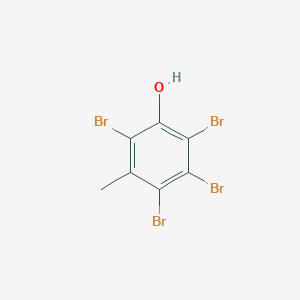
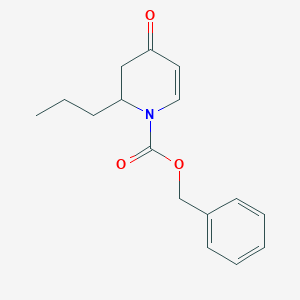
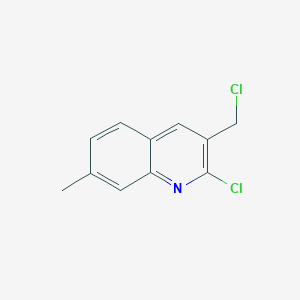
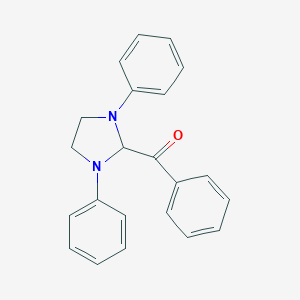
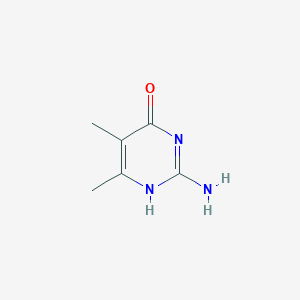
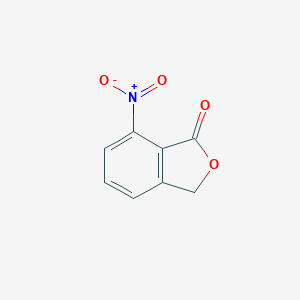
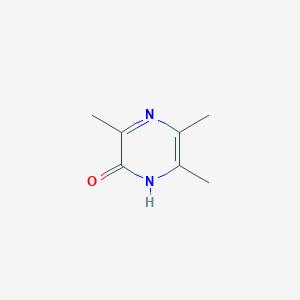
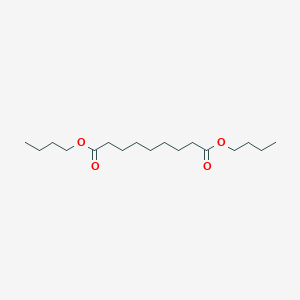
![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)
![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)
